Val-pro

Descripción general

Descripción

Métodos De Preparación

Val-pro can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the coupling of L-valine and L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) . The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions. Industrial production methods may involve enzymatic hydrolysis of protein sources to obtain the desired dipeptide .

Análisis De Reacciones Químicas

Val-pro undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Cardiovascular Health

Mechanism of Action

VPP exhibits angiotensin-converting enzyme (ACE) inhibitory properties, which are crucial in regulating blood pressure and improving vascular function. Studies have shown that VPP can enhance nitric oxide production and promote vasodilation, thereby reducing hypertension.

Case Study: Effects on Hypertensive Models

A study involving male Wistar rats assessed the effects of VPP on arterial dysfunction. The rats treated with VPP showed significantly improved plasma nitrite and nitrate levels compared to those treated with L-NAME alone, indicating enhanced endothelial function. Additionally, VPP treatment resulted in a notable increase in acetylcholine-induced vasorelaxation, demonstrating its potential in managing cardiovascular diseases .

| Study | Model | Treatment | Outcome |

|---|---|---|---|

| Wistar Rats | L-NAME + VPP | Increased NO production and vasorelaxation | |

| Human Trials | Foods with VPP | Improved vascular endothelial function |

Obesity Management

Effects on Adipose Inflammation

VPP has been shown to inhibit inflammation in adipose tissues, which is a significant factor in obesity-related insulin resistance. In a study with C57BL/6J mice fed a high-fat diet, supplementation with VPP led to improved insulin sensitivity and reduced expression of inflammatory markers such as tumor necrosis factor α (TNF-α) and interleukin-1 beta (IL-1β) .

Case Study: In Vivo and In Vitro Analysis

The study utilized both in vivo (diet-induced obese mice) and in vitro (coculture of adipocytes and macrophages) methodologies to demonstrate that VPP not only reduces inflammation but also inhibits macrophage activation in adipose tissues. This dual action highlights its potential as a therapeutic agent against obesity .

Antioxidant Properties

Role in Oxidative Stress Regulation

Recent research indicates that VPP may influence the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). A study utilizing QCM-D biosensors revealed that VPP interacts with the promoter regions of these genes, suggesting a mechanism by which it may enhance antioxidant defenses against oxidative stress .

Case Study: Interaction with Antioxidant Genes

This research focused on obese children and demonstrated that VPP could modulate gene expression related to oxidative stress management. The molecular docking simulations further confirmed the binding affinity of VPP to the DNA sequences involved in regulating SOD and CAT genes .

Mecanismo De Acción

The mechanism of action of val-pro involves its interaction with specific molecular targets and pathways. This compound inhibits the activity of angiotensin-converting enzyme (ACE), which plays a key role in regulating blood pressure. By inhibiting ACE, this compound helps to lower blood pressure and reduce the risk of hypertension . Additionally, this compound has been shown to modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation .

Comparación Con Compuestos Similares

Val-pro is similar to other bioactive peptides such as Ile-Pro-Pro (IPP) and Leu-Pro-Pro (LPP). These peptides also exhibit antihypertensive and anti-inflammatory properties . this compound is unique in its specific amino acid sequence and its distinct mechanism of action. While IPP and LPP also inhibit ACE, this compound has been shown to have additional effects on metabolic pathways and inflammation .

Similar compounds include:

- Ile-Pro-Pro (IPP)

- Leu-Pro-Pro (LPP)

- This compound-Val (VPV)

- Ile-Pro-Val (IPV)

This compound’s unique combination of biological activities makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

Val-Pro, a bioactive peptide derived from dietary proteins, has garnered attention for its diverse biological activities. This article delves into the mechanisms of action, therapeutic potential, and research findings surrounding this compound, particularly focusing on its implications for cardiovascular health and metabolic disorders.

Overview of this compound

This compound is often referenced in the context of its structural analogs, such as this compound-Pro (VPP) and Ile-Pro-Pro (IPP). These peptides are known for their ability to modulate physiological processes, including blood pressure regulation and inflammation.

Blood Pressure Regulation

Research indicates that this compound can significantly influence autonomic neurotransmission and arterial function. A study on spontaneously hypertensive rats demonstrated that both this compound and its analogs (IPP and VPP) reduce sympathetic nerve activity and mean arterial pressure (MAP). The hypotensive effects were linked to the peptides' action through the stomach and vagus nerve, suggesting a central role in cardiovascular regulation .

Anti-Inflammatory Effects

This compound has also been shown to exhibit anti-inflammatory properties. In a study involving high-fat diet-induced obesity in mice, this compound administration resulted in improved insulin sensitivity and reduced expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in adipose tissue. This suggests that this compound may mitigate obesity-related inflammation through an angiotensin-converting enzyme (ACE) dependent pathway .

In Vivo Studies

- Hypotensive Effects : In spontaneously hypertensive rats, this compound was observed to lower MAP significantly. The effects were eliminated after vagotomy, indicating that the peptide's action is vagally mediated .

- Obesity-Induced Inflammation : Mice fed a high-fat diet supplemented with this compound showed decreased macrophage accumulation in adipose tissue and reduced inflammatory markers. This highlights the peptide's potential as a therapeutic agent against obesity-related metabolic disorders .

In Vitro Studies

In vitro experiments using 3T3-L1 adipocytes demonstrated that this compound inhibited TNF-α mRNA levels induced by ACE overexpression. This suggests that this compound can directly influence adipocyte function and inflammation at the cellular level .

Case Studies

A notable case study explored the effects of milk-derived peptides, including VPP, on obesity-induced adipose inflammation. The findings indicated that these peptides could serve as functional food ingredients to combat metabolic syndrome by enhancing insulin sensitivity and reducing inflammation .

Summary of Biological Activities

| Activity | Mechanism | Study Type |

|---|---|---|

| Hypotensive Effects | Reduction of sympathetic nerve activity via vagal pathways | In Vivo (Rats) |

| Anti-Inflammatory Effects | Decreased TNF-α and IL-1β expression in adipose tissue | In Vivo (Mice) |

| Modulation of Insulin Sensitivity | Improvement of insulin resistance through ACE inhibition | In Vivo (Mice) |

| Direct Cellular Effects | Inhibition of inflammatory cytokine expression in adipocytes | In Vitro |

Propiedades

IUPAC Name |

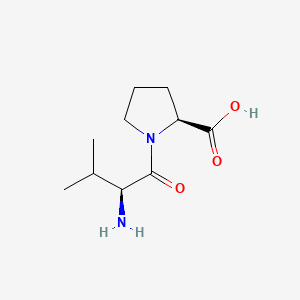

(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15/h6-8H,3-5,11H2,1-2H3,(H,14,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIAZPLMMQOERPN-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20488-27-1 | |

| Record name | L-Valyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20488-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prolylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020488271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029135 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.